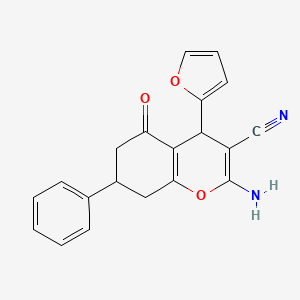![molecular formula C14H22N2O4S B5028923 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5028923.png)
2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide, also known as MPSPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide acts as a selective inhibitor of cyclooxygenase-2 (COX-2) and is believed to exert its anti-inflammatory and analgesic effects through this mechanism. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects
2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has been shown to have a low toxicity profile and is well tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has several advantages for lab experiments. It has a well-established synthesis method and is commercially available. 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has been extensively studied in animal models and has a low toxicity profile. However, 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide. One area of research is the development of more water-soluble derivatives of 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide. Another area of research is the investigation of the potential use of 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the anti-cancer properties of 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide could be further studied to determine its potential use in cancer treatment.
Métodos De Síntesis
The synthesis of 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide involves the reaction of 2-methoxy-5-nitrobenzoic acid with propylamine and sodium sulfite. The resulting product is then reduced with hydrogen gas over a palladium catalyst to yield 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide. The synthesis method has been optimized to increase the yield of 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide and reduce the amount of impurities in the final product.
Aplicaciones Científicas De Investigación
2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-methoxy-N-propyl-5-(propylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-8-15-14(17)12-10-11(6-7-13(12)20-3)21(18,19)16-9-5-2/h6-7,10,16H,4-5,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFBMDMBRFQMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5028853.png)
![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5028865.png)
![2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5028872.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5028878.png)
![N-({[4-(1,3-benzoxazol-2-yl)benzyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B5028893.png)
![3,3'-{2,2-propanediylbis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]}bis(5,5-dimethyl-2,4-imidazolidinedione)](/img/structure/B5028907.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B5028914.png)
![1-(2-methylphenyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5028917.png)

![1-{[6-(isopropylthio)hexyl]oxy}-4-methoxybenzene](/img/structure/B5028931.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028940.png)

![N-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5028953.png)